molecular formula C20H16Cl2O3 B11163822 9-[(2,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(2,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11163822
M. Wt: 375.2 g/mol
InChI Key: ANBOZOFBOWXEND-UHFFFAOYSA-N
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Description

9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound with the molecular formula C20H16Cl2O3 and a molecular weight of 375.24524 g/mol . This compound is characterized by its complex structure, which includes a chromenone core substituted with a dichlorophenyl group and a methoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromenone Core: The chromenone core is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the chromenone intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme lipoxygenase, which plays a role in inflammatory processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds include other dichlorophenyl-substituted chromenones, such as:

  • 2-(2,4-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(2,3-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
  • 2-(2,6-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one

These compounds share a similar core structure but differ in the position and nature of the substituents. The uniqueness of 9-[(2,4-DICHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

9-[(2,4-dichlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16Cl2O3/c1-11-7-17(24-10-12-5-6-13(21)9-16(12)22)19-14-3-2-4-15(14)20(23)25-18(19)8-11/h5-9H,2-4,10H2,1H3

InChI Key

ANBOZOFBOWXEND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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